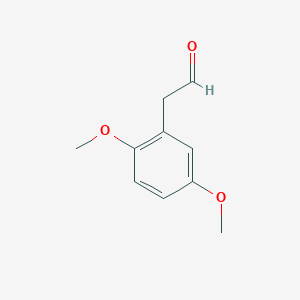

(2,5-Dimethoxyphenyl)acetaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMQTRYSDDYFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296671 | |

| Record name | (2,5-dimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-62-3 | |

| Record name | 2,5-Dimethoxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33567-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 110726 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033567623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC110726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethoxyphenyl Acetaldehyde

Conventional Synthetic Routes

Conventional approaches to the synthesis of (2,5-dimethoxyphenyl)acetaldehyde have been well-established, utilizing fundamental organic transformations. These methods provide reliable access to the target compound, albeit with varying degrees of efficiency and operational complexity.

Friedel-Crafts Alkylation Approaches from Substituted Benzenes

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of precursors to this compound. cerritos.edulibretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride or ferric chloride. cerritos.edu The Lewis acid facilitates the formation of a carbocation, which is then attacked by the electron-rich aromatic ring. cerritos.edulibretexts.org

However, the direct Friedel-Crafts alkylation to form this compound is not straightforward. Instead, a related compound is often synthesized and then converted to the desired aldehyde. For instance, 1,4-dimethoxybenzene (B90301) can undergo Friedel-Crafts alkylation with a suitable electrophile to introduce a two-carbon side chain, which can subsequently be transformed into the acetaldehyde (B116499) group. One of the challenges with Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting material. libretexts.org Steric hindrance can sometimes be used to control the extent of alkylation. cerritos.edu

A common strategy involves the Friedel-Crafts acylation, which is mechanistically similar but uses an acyl halide or anhydride. masterorganicchemistry.com This reaction introduces an acyl group onto the aromatic ring and has the advantage of avoiding the carbocation rearrangements and polyalkylation issues associated with Friedel-Crafts alkylation. libretexts.orgmasterorganicchemistry.com The resulting ketone can then be reduced to an alcohol and subsequently oxidized to the aldehyde.

Condensation Reactions Utilizing Aromatic Aldehyde Precursors

Condensation reactions provide an alternative and effective route to this compound, often starting from 2,5-dimethoxybenzaldehyde (B135726). The Darzens condensation, for example, involves the reaction of an aromatic aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). mdma.ch

In a typical procedure, 2,5-dimethoxybenzaldehyde is reacted with methyl chloroacetate (B1199739) in the presence of sodium methoxide. mdma.ch The resulting methyl 2,5-dimethoxyphenylglycidate is then saponified to the corresponding glycidic acid. mdma.ch Subsequent decarboxylation of the glycidic acid, often facilitated by gentle heating, yields the desired this compound. mdma.ch This sequence provides a controlled method for elongating the carbon chain of the aromatic aldehyde by one carbon, leading directly to the acetaldehyde derivative.

| Reactant 1 | Reactant 2 | Base/Catalyst | Intermediate | Product |

| 2,5-Dimethoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | Methyl 2,5-dimethoxyphenylglycidate | This compound |

Synthesis from 2,5-Dimethoxybenzaldehyde

Direct conversion of 2,5-dimethoxybenzaldehyde to this compound can be achieved through various multi-step sequences. One common approach involves a one-carbon homologation. This can be accomplished via the Darzens condensation as previously described. mdma.ch

Another method involves the formation of a nitrostyrene (B7858105) intermediate. reddit.com 2,5-Dimethoxybenzaldehyde can be condensed with nitroethane in the presence of a catalyst like ethylenediamine (B42938) and acetic acid to yield 1-(2,5-dimethoxyphenyl)-2-nitropropene. reddit.comsciencemadness.org This intermediate can then be reduced to the corresponding amine, which can be further converted to the aldehyde, although direct reduction to the aldehyde is less common.

A more direct homologation involves the Wittig reaction or its variants. For instance, reaction of 2,5-dimethoxybenzaldehyde with a suitable phosphorus ylide can introduce the required two-carbon chain, which can then be converted to the aldehyde.

Synthesis from 1,4-Dimethoxybenzene via Formylation, Cyanation, and Hydrolysis

A synthetic route starting from 1,4-dimethoxybenzene involves a sequence of reactions to introduce the acetaldehyde functionality. The first step is typically a formylation reaction, such as the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring to produce 2,5-dimethoxybenzaldehyde. bloomtechz.com

Alternatively, a chloromethylation or bromomethylation can be performed, followed by a cyanation reaction. For example, 1,4-dimethoxybenzene can be reacted with formaldehyde (B43269) and a hydrogen halide to produce 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then treated with a cyanide salt, such as sodium or potassium cyanide, to form 2-(2,5-dimethoxyphenyl)acetonitrile. The final step is the hydrolysis of the nitrile group to the desired aldehyde. This hydrolysis can be achieved under either acidic or basic conditions, followed by a careful workup to isolate the aldehyde.

| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Product |

| 1,4-Dimethoxybenzene | Formylation | 2-Halomethyl-1,4-dimethoxybenzene | Cyanation | 2-(2,5-Dimethoxyphenyl)acetonitrile | Hydrolysis | This compound |

Preparation from 2,5-Dimethoxyacetophenone via Willgerodt Reaction and Subsequent Transformations

The Willgerodt reaction provides a method for converting an aryl alkyl ketone into a terminal carboxylic acid amide with the same number of carbon atoms. This reaction can be applied to 2,5-dimethoxyacetophenone to ultimately yield this compound.

The synthesis begins with the preparation of 2,5-dimethoxyacetophenone, which can be obtained from the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride. The subsequent Willgerodt reaction of 2,5-dimethoxyacetophenone, typically using sulfur and an amine like morpholine, yields the corresponding thiomorpholide. This intermediate is then hydrolyzed with a strong base, such as ethanolic sodium hydroxide (B78521), to produce 2,5-dimethoxyphenylacetic acid.

To obtain the target aldehyde, the carboxylic acid is first converted to its ethyl ester, ethyl 2,5-dimethoxyphenylacetate, by Fischer esterification. This ester is then reduced to (2,5-dimethoxyphenyl)ethanol using a reducing agent like lithium aluminum hydride (LAH). The final step is the oxidation of the primary alcohol to this compound.

Oxidation of (2,5-Dimethoxyphenyl)ethanol

The oxidation of the primary alcohol, (2,5-dimethoxyphenyl)ethanol, is a direct and often high-yielding method for the preparation of this compound. This alcohol precursor can be synthesized via the reduction of ethyl 2,5-dimethoxyphenylacetate with lithium aluminum hydride.

A variety of oxidizing agents can be employed for this transformation. A common and effective reagent is pyridinium (B92312) chlorochromate (PCC) in a solvent like dry methylene (B1212753) chloride. This reagent is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Other modern oxidation methods, such as those employing Swern oxidation or Dess-Martin periodinane, could also be applicable, offering mild reaction conditions and high chemoselectivity. The choice of oxidant often depends on the scale of the reaction and the desired purity of the final product. Selective electrochemical oxidation methods are also being explored for the conversion of primary alcohols to aldehydes. osti.gov

| Starting Material | Reagent | Solvent | Product | Yield |

| (2,5-Dimethoxyphenyl)ethanol | Pyridinium chlorochromate (PCC) | Methylene chloride | This compound | 65% |

Advanced Synthetic Strategies and Modifications

The synthesis of this compound can be approached through various advanced methodologies that allow for its formation and the introduction of further functional groups. These strategies often involve multiple steps and require precise control over reaction conditions to achieve the desired products.

A common and effective multi-step synthesis for this compound begins with the readily available starting material 1,4-dimethoxybenzene. The sequence leverages fundamental organic reactions, including electrophilic aromatic substitution and oxidation, to build the target molecule.

The process can be outlined as follows:

Friedel-Crafts Acylation : The synthesis initiates with the acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. This electrophilic aromatic substitution reaction yields 2,5-dimethoxyacetophenone.

Willgerodt-Kindler Reaction : The resulting ketone, 2,5-dimethoxyacetophenone, is then subjected to the Willgerodt-Kindler reaction. This involves heating the ketone with sulfur and an amine, such as morpholine, to produce a thiomorpholide.

Hydrolysis : The thiomorpholide intermediate is subsequently hydrolyzed, typically under basic conditions using an ethanolic sodium hydroxide solution followed by acidification. This step converts the thioamide into (2,5-dimethoxyphenyl)acetic acid.

Reduction : The carboxylic acid is reduced to the corresponding primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol. This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LAH) in an ether solvent.

This synthetic route demonstrates a classical approach where the carbon skeleton is first established on the aromatic ring, followed by the systematic manipulation of functional groups through oxidation-reduction sequences to arrive at the target aldehyde.

Introducing a bromine atom onto the aromatic ring of this compound requires careful consideration of regioselectivity due to the directing effects of the two methoxy (B1213986) groups. The synthesis is typically approached by first brominating a suitable precursor, such as 2,5-dimethoxybenzaldehyde, and then elaborating the side chain.

When 2,5-dimethoxybenzaldehyde is treated with bromine in glacial acetic acid, a mixture of two regioisomeric products is formed. The electron-donating methoxy groups direct the incoming electrophile (bromine) to the ortho and para positions. This results in the formation of a major product, 4-bromo-2,5-dimethoxybenzaldehyde (B105343), and a minor product, 6-bromo-2,5-dimethoxybenzaldehyde. nih.govrsc.org The separation of these isomers can be achieved through methods like fractional recrystallization or column chromatography. nih.gov

Once the desired bromo-benzaldehyde isomer is isolated, it can be converted to the corresponding bromo-(2,5-dimethoxyphenyl)acetaldehyde. For instance, hydrolysis of the E-Z mixture of bromo-dimethoxy-β-methoxystyrene derivatives (formed from the bromo-benzaldehyde) using perchloric acid can furnish the desired 2-bromo-3,6-dimethoxyphenylacetaldehyde. nih.gov

| Starting Material | Reagents | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Br2 in glacial acetic acid | 4-Bromo-2,5-dimethoxybenzaldehyde (87%) | 6-Bromo-2,5-dimethoxybenzaldehyde (5%) | nih.gov |

Sparstolonin B is a naturally occurring small molecule isolated from the Chinese herb Sparganium stoloniferum, noted for its anti-inflammatory properties. nih.govthieme-connect.com The total synthesis of this complex molecule has been achieved through various routes. Published synthetic strategies often involve the construction of the core xanthenone and isocoumarin (B1212949) structures from different starting materials. For example, one approach begins with methyl 5-nitro-2-furoate and uses a Diels-Alder strategy and an intramolecular Friedel-Crafts reaction to build the key structural motifs. nih.gov Another successful synthesis employs a rhodium-catalyzed oxidative coupling of a benzoic acid derivative with an internal alkyne. thieme-connect.com A review of these established total syntheses of Sparstolonin B does not indicate that this compound serves as a direct intermediate in the reported pathways. thieme-connect.comnih.gov

Benzoisochromane quinones are a class of polyketide natural products with diverse biological activities. Their synthesis is a subject of considerable interest in organic chemistry. While the (2,5-dimethoxyphenyl) unit is a structural feature present in various natural products, the specific role of this compound as a direct precursor or intermediate in the biosynthesis or total synthesis of benzoisochromane quinone polyketides is not prominently documented in the surveyed chemical literature. The syntheses of such quinones often involve different precursors and cyclization strategies tailored to the specific target molecule.

Purification and Isolation Techniques in Synthesis

The purity of this compound is crucial for its subsequent use in synthesis. Following its preparation, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization is a primary technique for purifying solid organic compounds. The method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. For a compound like this compound, which has limited polarity, non-polar solvent systems are often effective.

The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent. The hot, saturated solution is then allowed to cool slowly and without agitation. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. Once crystallization is complete, the pure crystals are isolated by filtration.

Commonly used non-polar solvent systems for the recrystallization of moderately non-polar organic compounds are often mixtures, which allow for fine-tuning of solubility.

| Solvent System | Comments | Reference |

|---|---|---|

| n-Hexane / Acetone | A generally effective mixture for compounds with minor impurities. | |

| n-Hexane / Ethyl Acetate | Works well, particularly when a significant level of impurities is present. | |

| n-Hexane / Diethyl Ether | Useful for compounds that are highly soluble in pure ether; hexane (B92381) is added as an anti-solvent. |

Chromatographic Purification Methods (e.g., Flash Column Chromatography)

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a commonly employed technique for this purpose due to its efficiency and speed.

In a typical procedure, the crude reaction mixture containing this compound is concentrated and then loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is then passed through the column. The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexane and ether, has been reported to be effective for eluting the target aldehyde from a neutral alumina (B75360) column.

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. This compound, being a moderately polar compound due to the presence of the aldehyde and methoxy groups, will adhere to the silica gel to a certain extent. By gradually increasing the polarity of the eluent, the compounds are selectively eluted from the column. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The fractions containing the purified this compound are then combined and the solvent is removed by evaporation to yield the final product.

The table below outlines a typical flash column chromatography setup for the purification of this compound:

| Parameter | Description |

| Stationary Phase | Neutral Alumina |

| Mobile Phase (Eluent) | Hexane-Ether (1:1) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

| Product Isolation | Combination of pure fractions and solvent evaporation |

Purity Optimization and Monitoring (e.g., HPLC, GC-MS)

To ensure the high purity of this compound, and to optimize the purification process, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity and confirming the identity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For aldehydes like this compound, a common approach involves derivatization to enhance detection and improve chromatographic separation. nih.govnih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable hydrazone derivative, which can be readily analyzed by reverse-phase HPLC with UV detection. nih.govnih.govsigmaaldrich.com The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The retention time of the peak corresponding to the this compound derivative can be compared to a known standard for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) provides both chromatographic separation and mass analysis, making it an invaluable tool for identity confirmation and purity assessment. nih.govnih.gov The sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragment ions. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (180.20 g/mol ) and characteristic fragmentation patterns. nih.gov GC-MS can detect and identify even trace impurities, providing a comprehensive purity profile of the synthesized compound.

The following table summarizes the key aspects of HPLC and GC-MS for the purity optimization and monitoring of this compound:

| Analytical Technique | Principle | Typical Application | Key Parameters |

| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. nih.gov | Quantitative purity analysis, often after derivatization with DNPH. nih.govijcpa.in | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. nih.govijcpa.in |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. nih.gov | Qualitative identification and quantitation of volatile impurities. | Column type, temperature program, ionization method, mass analyzer type. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxyphenyl Acetaldehyde

Aldehyde Group Reactivity

The aldehyde functional group in (2,5-Dimethoxyphenyl)acetaldehyde is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity dictates its reactivity, making it a prime site for a range of chemical transformations.

Oxidation Reactions to Carboxylic Acids (e.g., 2,5-Dimethoxybenzoic Acid)

This compound can be readily oxidized to its corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. This transformation involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Common oxidizing agents for this type of reaction include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product, 2,5-dimethoxybenzoic acid, is a valuable intermediate in the synthesis of more complex molecules, such as the galbulimima alkaloid GB 13. medchemexpress.comsigmaaldrich.com

A related synthesis starts from 2,5-dimethoxyacetophenone, which is converted to 2,5-dimethoxyphenylacetic acid via the Willgerodt reaction, followed by further transformations. While not a direct oxidation of the acetaldehyde (B116499), this highlights a pathway to a closely related acid.

Table 1: Oxidation of this compound

| Reactant | Product | Reagents |

|---|

Reduction Reactions to Corresponding Alcohols (e.g., 2,5-Dimethoxyphenylethanol)

The aldehyde group can be reduced to a primary alcohol, yielding 2,5-dimethoxyphenylethanol. This reaction is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH).

In a documented synthesis, the related ethyl ester, ethyl 2,5-dimethoxyphenylacetate, was reduced to 2-(2,5-dimethoxyphenyl)ethanol using LAH in dry ether, achieving an 80% yield. This alcohol could then be oxidized using pyridinium (B92312) chlorochromate (PCC) to form this compound, demonstrating the reversible nature of these redox transformations.

Table 2: Reduction of this compound Derivatives

| Reactant | Product | Reagents | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2,5-dimethoxyphenylacetate | 2-(2,5-Dimethoxyphenyl)ethanol | Lithium Aluminum Hydride (LAH) | 80% |

Formation of Schiff Bases with Amines

This compound, like other aldehydes, reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, resulting in a carbon-nitrogen double bond (C=N). youtube.com The reaction is typically catalyzed by a small amount of acid. youtube.comresearchgate.net The formation of Schiff bases is a reversible process. youtube.com The aldehyde's aldehyde functional group can form Schiff bases with amines, which are important in various biochemical processes.

The general mechanism involves two main steps:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com

Dehydration: The resulting intermediate, a carbinolamine, eliminates a molecule of water to form the stable imine. youtube.com

Nucleophilic Addition Reactions

The polarized carbonyl group of this compound makes it highly susceptible to nucleophilic addition reactions. msu.edu In these reactions, a nucleophile attacks the electron-deficient carbonyl carbon, causing the C=O pi bond to break and forming a tetrahedral intermediate. libretexts.org

Examples of nucleophilic addition reactions include:

Hydration: In the presence of water, an aldehyde can form a hydrate (B1144303) (gem-diol), although this is typically an equilibrium that favors the aldehyde. libretexts.org

Acetal (B89532) Formation: With alcohols, aldehydes form hemiacetals and, under acidic conditions with excess alcohol, acetals. libretexts.org Acetals are often used as protecting groups for aldehydes in multi-step syntheses due to their stability under neutral or basic conditions.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as it adds a carbon atom and creates a new functional group that can be further transformed. savemyexams.com

The reactivity of aldehydes in nucleophilic additions is generally greater than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Grignard Reactions with Carbonyl Functionality

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with aldehydes. mnstate.eduadichemistry.com The reaction of a Grignard reagent with this compound results in the formation of a secondary alcohol after an acidic workup. adichemistry.com The carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. mnstate.edu

A specific example involves the reaction of this compound with isopropenylmagnesium bromide in tetrahydrofuran (B95107) (THF). This reaction proceeds via nucleophilic addition to yield 2-methyl-3-hydroxy-4-(2,5-dimethoxyphenyl)but-1-ene after workup with a saturated ammonium (B1175870) chloride solution.

Table 3: Grignard Reaction with this compound

| Reactant | Grignard Reagent | Product | Yield | Reference |

|---|

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methoxy (B1213986) (-OCH₃) groups. Methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. masterorganicchemistry.com

In the case of this compound, the molecule has the following substituents on the ring:

-OCH₃ at position 1

-CH₂CHO at position 2

-OCH₃ at position 5

The directing effects of these groups must be considered. The methoxy groups are powerful ortho, para-directors. The acetaldehyde group (-CH₂CHO) is a deactivating group due to the electron-withdrawing nature of the carbonyl. In electrophilic aromatic substitution, the most activating group dictates the position of substitution. masterorganicchemistry.com

Therefore, the two methoxy groups will control the regioselectivity of the reaction. The available positions for substitution are C4 and C6.

Position C6: This position is ortho to the methoxy group at C5 and para to the methoxy group at C1.

Position C4: This position is ortho to the methoxy group at C5.

Given that the para position is generally less sterically hindered, substitution is likely to be favored at the C6 position. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edubyjus.com

Influence of Methoxy Groups on Reactivity and Regioselectivity

The two methoxy groups on the phenyl ring are powerful electron-donating groups through resonance. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The presence of these groups activates the ring, generally directing incoming electrophiles to the ortho and para positions relative to them.

In electrophilic substitution reactions, the regioselectivity is governed by the combined directing effects of the two methoxy groups. The positions ortho and para to the methoxy groups are activated. Specifically, the C4 and C6 positions are the most likely sites for electrophilic attack. For instance, in nitration reactions of similar structures like 2,5-dimethoxybenzaldehyde (B135726), the major product is the 6-nitro isomer, which is consistent with the stabilization of the intermediate cation through conjugation with the ortho methoxy group. upm.edu.my

Halogenation Studies (e.g., Bromination)

The halogenation of this compound and its precursor, 2,5-dimethoxybenzaldehyde, has been a subject of study to understand the regiochemical outcome. When 2,5-dimethoxybenzaldehyde is treated with bromine in glacial acetic acid, a mixture of brominated products is formed. mdma.ch

Research has shown that the major product of the bromination of 2,5-dimethoxybenzaldehyde is the 4-bromo isomer, with the 6-bromo isomer being a minor product. upm.edu.mymdma.ch This outcome suggests that the directing effect of the methoxy group at the 5-position, which activates the para-position (C4), is more influential than the steric hindrance or electronic effects of the aldehyde group.

A study on the bromination of 2,5-dimethoxybenzaldehyde reported the formation of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) as the major product (87%) and 6-bromo-2,5-dimethoxybenzaldehyde as the minor product (5%). mdma.ch This was confirmed through subsequent chemical transformations and spectral analysis. The resulting bromo-substituted benzaldehydes can then be converted to the corresponding acetaldehydes. For example, β-(4-Bromo-2,5-dimethoxyphenyl)acetaldehyde has been synthesized and characterized. mdma.chchemspider.com

| Bromination Product of 2,5-Dimethoxybenzaldehyde | Yield |

| 4-bromo-2,5-dimethoxybenzaldehyde | 87% |

| 6-bromo-2,5-dimethoxybenzaldehyde | 5% |

Data derived from studies on the bromination of the related compound, 2,5-dimethoxybenzaldehyde. mdma.ch

Further Functionalization of the Benzene Ring

The activated nature of the benzene ring in this compound allows for various functionalization reactions beyond halogenation. The electron-rich ring can undergo electrophilic aromatic substitution, enabling the introduction of a variety of substituents. These reactions are crucial for the synthesis of more complex molecules and pharmaceutical intermediates.

For example, the introduction of other functional groups can be achieved through reactions like nitration, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions and reagents used will determine the nature of the substituent and its position on the ring, guided by the directing effects of the existing methoxy groups.

Other Reaction Pathways and Conditions

Acetal Formation for Aldehyde Protection

The aldehyde group in this compound is susceptible to various reactions, which can be undesirable when modifications are intended for other parts of the molecule. To circumvent this, the aldehyde is often protected as an acetal. This is typically achieved by reacting the aldehyde with an alcohol, often a diol like ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com

The resulting acetal is stable under neutral and basic conditions, effectively masking the reactivity of the aldehyde. This protection allows for a wide range of chemical transformations to be performed on the aromatic ring or other functional groups without affecting the aldehyde.

| Reaction | Reagents | Functional Group Transformation |

| Acetal Formation | Alcohol (e.g., ethylene glycol), Acid Catalyst | Aldehyde (-CHO) to Acetal (-CH(OR)₂) |

Hydrolysis Reactions

The acetal protecting group can be easily removed to regenerate the aldehyde functionality. This is accomplished through hydrolysis, which involves treating the acetal with aqueous acid. libretexts.org The reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the aldehyde. libretexts.org This deprotection step is a critical part of a synthetic sequence where aldehyde protection was necessary.

Participation in Intermolecular Cyclization Reactions

This compound and its derivatives can participate in intermolecular cyclization reactions to form more complex cyclic structures. These reactions are fundamental in the synthesis of various heterocyclic and polycyclic compounds.

One notable example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. While this compound itself is the aldehyde component, its derivatives, particularly the corresponding amine (2-(2,5-dimethoxyphenyl)ethanamine), are key precursors for such cyclizations.

Furthermore, the aldehyde can be a precursor to dienes or dienophiles used in Diels-Alder reactions, a powerful method for forming six-membered rings. researchgate.net The specific reaction pathway and the resulting cyclic product depend on the reaction partners and conditions employed. For instance, derivatives of this compound can be involved in the synthesis of complex structures like crispine A through intermolecular dipolar cycloaddition reactions. rsc.org

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues

The generation of analogues has primarily focused on three key areas: substitution on the phenyl ring, modification of the acetaldehyde (B116499) side chain, and the incorporation of the dimethoxyphenyl moiety into larger, more complex heterocyclic systems.

Altering the substitution pattern on the phenyl ring is a common strategy to modulate the electronic and steric properties of a molecule. Halogenation, in particular, can significantly influence a compound's metabolic stability and binding affinity to biological targets. researchgate.netresearchgate.net The synthesis of halogenated analogues of 2,5-dimethoxyphenyl derivatives can be achieved through electrophilic aromatic substitution. For instance, bromination of dimethoxy-substituted benzene (B151609) rings has been successfully performed using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. nih.gov While the direct halogenation of (2,5-Dimethoxyphenyl)acetaldehyde is not widely documented, methods used for its precursor, 2,5-dimethoxybenzaldehyde (B135726), are instructive. For example, the bromination of 3,4-dimethoxybenzaldehyde (B141060) yielded the corresponding monobrominated product. nih.gov Such modifications, like introducing a halogen at the 4-position, are explored to alter receptor binding characteristics.

The aldehyde functional group is a key site for chemical derivatization due to its reactivity. Modifications can alter the compound's polarity, hydrogen bonding capacity, and ability to interact with biological targets. The aldehyde can undergo:

Oxidation to form the corresponding (2,5-Dimethoxyphenyl)acetic acid.

Reduction to yield 2-(2,5-Dimethoxyphenyl)ethanol.

Reductive amination to produce various amine derivatives.

Condensation reactions , such as the formation of Schiff bases with primary amines or oximes with hydroxylamine.

A significant class of analogues derived from the (2,5-dimethoxyphenyl) moiety involves the incorporation of a piperidine (B6355638) ring. These compounds have been investigated for their potent and selective activity at serotonin (B10506) receptors. acs.orgnih.gov The synthesis of these derivatives can be complex, often starting from 2,5-dimethoxybenzaldehyde or related materials and involving multi-step sequences. chemicalbook.com A general approach may involve the construction of a substituted pyridine (B92270) ring followed by its reduction to a piperidine. organic-chemistry.org

Recent studies have detailed the synthesis of a series of 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists. acs.orgnih.gov These syntheses highlight advanced methods in heterocyclic chemistry to produce enantiomerically pure compounds for detailed pharmacological evaluation.

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, represent another important class of derivatives. researchgate.net The 2,5-dimethoxyphenyl group can be incorporated into chalcone (B49325) structures, typically by using 2,5-dimethoxybenzaldehyde as a starting material. The most common synthetic route is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted benzaldehyde (B42025) (like 2,5-dimethoxybenzaldehyde) and an acetophenone. nih.govnih.gov This reaction is versatile, allowing for the synthesis of a wide library of chalcone derivatives by varying the substitution on both aromatic rings. nih.govresearchgate.net

Table 1: Examples of Chalcone Synthesis Inputs

| Reactant 1 (Benzaldehyde) | Reactant 2 (Acetophenone) | Condensation Method | Reference |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Substituted Acetophenones | Base-catalyzed aldol condensation | nih.gov |

| 2,3-Dimethoxybenzaldehyde | Substituted Acetophenones | Base-catalyzed aldol condensation | nih.gov |

| Substituted Benzaldehyde | 2-Acetylnaphthalene | Methanol, KOH | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-Diacetylbenzene | Acid-catalyzed condensation | nih.gov |

The 2,5-dimethoxyphenyl scaffold has been integrated into various other heterocyclic systems, leading to novel compounds with diverse potential applications.

Thiazole (B1198619) Derivatives: The synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) has been efficiently achieved through a green chemistry approach. nih.gov This involved the solid-state grinding of 2,5-dimethoxybenzaldehyde and o-aminothiophenol with pepsin as a biocatalyst, resulting in a high yield of the desired thiazole derivative. nih.gov

Pyrrolidine Derivatives: Polysubstituted pyrrolidinones can be synthesized via multicomponent reactions. beilstein-journals.org For instance, reactions involving aromatic aldehydes, amines, and esters of acylpyruvic acid can yield 4-acyl-3-hydroxy-3-pyrroline-2-ones, which can be further modified. beilstein-journals.org While not explicitly starting from this compound, these methods demonstrate a pathway to pyrrolidine-containing heterocycles that could incorporate the 2,5-dimethoxyphenyl moiety by using the corresponding aldehyde in the initial reaction.

Structure-Activity Relationship Investigations

SAR studies are crucial for understanding how a molecule's structure relates to its biological effects, guiding the design of more potent and selective compounds. For analogues of this compound, SAR investigations have been particularly insightful in the context of serotonin receptor agonists.

A detailed study of 2,5-dimethoxyphenylpiperidines revealed key structural determinants for activity at the 5-HT2A receptor. acs.orgnih.gov

Substitution at the 4-position of the phenyl ring: The nature of the substituent at the 4-position was found to be a critical determinant of agonist potency at the 5-HT2A receptor. acs.org

Methoxy (B1213986) Groups: The two methoxy groups at the 2- and 5-positions were found to be important for maintaining low intrinsic activity at the related 5-HT2C receptor, thus contributing to selectivity. acs.org Replacing the methoxy groups with ethoxy groups was somewhat tolerated for 5-HT2A receptor potency but diminished the selectivity over the 5-HT2C receptor. acs.org Specifically, the 2,5-di-ethoxy analogue displayed a 30-fold higher EC50 value (lower potency) at the 5-HT2A receptor compared to the dimethoxy parent compound. acs.org

Table 2: SAR of 2,5-Dimethoxyphenylpiperidine Analogues at Serotonin Receptors

| Analogue | Modification | Effect on 5-HT2A Receptor Potency | Effect on 5-HT2C Receptor Activity | Reference |

|---|---|---|---|---|

| 2-Ethoxy Analogue | 2-OCH3 -> 2-OC2H5 | 10-fold decrease | Robust activation | acs.org |

| 5-Ethoxy Analogue | 5-OCH3 -> 5-OC2H5 | 3-fold decrease | Robust activation | acs.org |

| 2,5-Diethoxy Analogue | Both OCH3 -> OC2H5 | 30-fold decrease | Not specified | acs.org |

These findings underscore the importance of specific structural features of the 2,5-dimethoxyphenyl moiety and its derivatives in achieving potent and selective biological activity. The systematic design and synthesis of analogues, coupled with rigorous SAR evaluation, continue to be a powerful approach in medicinal chemistry.

Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions

The 2,5-dimethoxy motif is a recognized scaffold for potent serotonin 2A receptor (5-HT2AR) agonists. nih.gov However, research has challenged the notion that this motif is absolutely essential for 5-HT2AR activation. nih.gov Studies on derivatives of 2C-B and DOB, where either the 2- or 5-methoxy group was removed, showed only a modest decrease in binding affinity and functional potency at 5-HT2A and 5-HT2C receptors in vitro. nih.gov The removal of the 2-methoxy group had a more pronounced effect. nih.gov Interestingly, this in vitro activity did not directly translate to in vivo potency, as the removal of either methoxy group significantly reduced the head-twitch response in mice, a behavioral proxy for 5-HT2AR activation. nih.gov This suggests the 2,5-dimethoxyphenethylamine motif is more critical for in vivo potency than for in vitro receptor affinity. nih.gov

The nature of the substituent at the 4-position of the 2,5-dimethoxyphenyl ring also plays a critical role in the biological activity of these compounds. Lipophilicity of the 4-substituent in 2,5-dimethoxyphenethylamines (2C-X compounds) has been correlated with their efficacy at both the 5-HT2A receptor and the Gq-protein coupled pathway. acs.org Molecular docking studies suggest that the 4-substituent accommodates a hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT2A receptor. acs.org

Furthermore, the introduction of fluorinated 4-alkoxy substituents on the 2,5-dimethoxyphenyl ring has been shown to generally increase binding affinities at 5-HT2A and 5-HT2C receptors and enhance activation potency and efficacy at the 5-HT2A and 5-HT2B receptors. researchgate.net

Impact of N-Benzyl Substitutions on Receptor Binding

N-Benzyl substitution on phenethylamine (B48288) 5-HT2A receptor agonists has a dramatic effect on their binding affinity, receptor selectivity, and agonist activity. nih.gov Specifically, the N-2-methoxybenzyl (NBOMe) substitution in 2,5-dimethoxy-substituted phenethylamines (2C drugs) significantly increases binding affinity at several receptors, including the serotonergic 5-HT2A and 5-HT2C receptors. nih.gov This substitution also enhances affinity for adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors, as well as monoamine transporters. nih.gov Conversely, it reduces binding to 5-HT1A receptors and trace amine-associated receptor 1 (TAAR1). nih.gov

The result of this modification is the creation of highly potent 5-HT2A receptor agonists. nih.govresearchgate.net For instance, NBOMe-derivatives of 2C drugs exhibit EC50 values in the range of 0.04-0.5 μM for 5-HT2A receptor activation. nih.gov These compounds also show high selectivity for 5-HT2A over 5-HT1A receptors. nih.gov Studies focusing on the 2' and 3' positions of the N-benzyl group have found that substitutions in these positions are generally well-tolerated. nih.gov Small changes in the substituents at the 2'-position of the N-benzyl group can have a profound effect on the affinities of the resulting ligands. nih.gov Interestingly, some ligands lacking a 2'-benzyl substituent have also been found to possess high affinity, challenging previous assumptions about the structural requirements for high potency. nih.gov

| Compound Class | Receptor Binding Profile | Functional Activity |

| 2C Drugs | Potent interaction with 5-HT2A, 5-HT2B, 5-HT2C, and rat TAAR1. Low affinity for monoamine transporters. | - |

| NBOMe Derivatives | Increased affinity for 5-HT2A, 5-HT2C, adrenergic α1, dopaminergic D1-3, histaminergic H1 receptors, and monoamine transporters. Reduced affinity for 5-HT1A and TAAR1. | Very potent 5-HT2A receptor agonists (EC50: 0.04-0.5 μM). nih.gov |

Conformational Analysis and its Implications for Activity

The spatial orientation of the ethylamine (B1201723) chain in derivatives of this compound is a critical determinant of their agonist potency at the 5-HT2A receptor. nih.gov Studies on conformationally restricted analogues have demonstrated that bioactivity often resides primarily in a single enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction between these ligands and the receptor binding site.

For example, the investigation of conformationally restricted analogues like TCB-2 and DMPCA has shown that the specific three-dimensional arrangement of the molecule significantly influences its functional properties at the 5-HT2AR. nih.gov This underscores the need to consider the conformational flexibility and preferred spatial arrangement of these molecules when designing new ligands with specific pharmacological profiles.

SAR of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists

A novel class of selective 5-HT2A receptor agonists has been discovered in the form of 2,5-dimethoxyphenylpiperidines. nih.govacs.org Structure-activity relationship (SAR) studies have been crucial in identifying potent and selective compounds within this class. nih.gov

A key finding is that the 4-substituent on the phenyl ring is a significant determinant of the agonist potency at the 5-HT2A receptor. nih.govacs.org Across a series of these compounds, a marked difference in agonist potencies was observed, directly correlating with the nature of the 4-substituent. nih.gov

Furthermore, these studies led to the identification of LPH-5 as a selective 5-HT2A receptor agonist with desirable drug-like properties. nih.govacs.org The eutomers of the synthesized analogues generally displayed Rmax values at the 5-HT2A receptor ranging from 25% to 92%, while their efficacies at the 5-HT2C receptor were much lower, with Rmax values between 0% and 20%. nih.gov This indicates a significant functional selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov

| Compound Analogue | 5-HT2A Receptor Potency (EC50) | 5-HT2A vs 5-HT2C Selectivity |

| (S)-11 (LPH-5) | Potent | High |

| 24eu (2-EtO analogue) | 10-fold higher EC50 than (S)-11 | 70-fold higher potency at 5-HT2A |

| 25eu (5-EtO analogue) | 3-fold higher EC50 than (S)-11 | 30-fold higher potency at 5-HT2A |

| 26eu (2,5-di-EtO analogue) | 30-fold higher EC50 than (S)-11 | - |

The data also revealed that both the 2- and 5-methoxy groups are important for the low intrinsic activity of these compounds at the 5-HT2C receptor, contributing to their selectivity. nih.gov

SAR of 4-Substituted Phenethylamines and Serotonin 5-HT2 Receptor Agonism

Structure-activity relationship (SAR) studies of 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists. nih.gov Research has shown that phenethylamines generally exhibit higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov

In phenethylamine derivatives, the presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone has a positive effect on binding affinity. nih.govbiomolther.org The nature of the substituent at the 4-position is a key factor influencing potency. For instance, the discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines, including the potent agonist CYB210010, highlights the importance of this position. nih.gov CYB210010 demonstrated high agonist potency at both 5-HT2A and 5-HT2C receptors. nih.gov

The lipophilicity of the 4-substituent is a significant factor. acs.org Studies have shown a correlation between the lipophilicity of the 4-substituent in 2C-X compounds and their efficacy in both β-arrestin2 recruitment and miniGαq activation assays. acs.org This correlation was stronger for the miniGαq assay, suggesting a potential for biased agonism. acs.org Molecular docking simulations indicate that the 4-substituent fits into a hydrophobic pocket within the 5-HT2A receptor. acs.org

SAR in Oxazolidinone Analogues with C5-Acyl Substitutions

The synthesis and structure-activity relationship (SAR) of novel oxazolidinone analogues have been explored, particularly those possessing a urea (B33335) functionality. nih.gov In these studies, it was found that the antibacterial activity was not highly sensitive to the nature of the functional groups attached to the urea moiety, regardless of their size or electronic properties. nih.gov This suggests a degree of tolerance for substitution at this position, allowing for modifications to improve other properties, such as physicochemical characteristics, without significantly compromising the primary biological activity. nih.gov

Analytical and Spectroscopic Characterization of 2,5 Dimethoxyphenyl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons and carbons.

The ¹H NMR spectrum of (2,5-Dimethoxyphenyl)acetaldehyde provides characteristic signals for each type of proton in the molecule. The aromatic protons, the methylene (B1212753) protons, the methoxy (B1213986) protons, and the aldehydic proton all resonate at distinct chemical shifts.

The aldehydic proton (-CHO) is highly deshielded and appears as a triplet in the downfield region of the spectrum, typically around 9.7 ppm, due to coupling with the adjacent methylene protons. The protons of the methylene group (-CH₂-) adjacent to the aromatic ring appear as a doublet around 3.6 ppm. This signal is coupled to the aldehydic proton.

The two methoxy groups (-OCH₃) are in distinct chemical environments and appear as two separate singlets, each integrating to three protons, in the range of 3.7-3.8 ppm. The three protons on the aromatic ring appear in the region of 6.7-6.9 ppm, with their specific splitting patterns determined by their coupling with each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| CHO | ~9.7 | Triplet (t) | ~2.5 |

| Ar-H | ~6.7-6.9 | Multiplet (m) | - |

| OCH₃ | ~3.7-3.8 | Singlet (s) | - |

| CH₂ | ~3.6 | Doublet (d) | ~2.5 |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. oregonstate.edu The aldehydic carbonyl carbon is the most deshielded, appearing far downfield, typically around 200 ppm. oregonstate.educhemicalbook.com The carbons of the aromatic ring appear in the range of 110-160 ppm. oregonstate.edu The two carbons bearing the methoxy groups are found at the lower end of this range, while the other aromatic carbons resonate at slightly higher fields. The methylene carbon signal appears around 45 ppm. The carbons of the two methoxy groups are the most shielded, resonating at approximately 55-56 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C=O (Aldehyde) | ~200 |

| C-O (Aromatic) | ~153 |

| C-H (Aromatic) | ~112-118 |

| C-CH₂ (Aromatic) | ~125 |

| OCH₃ | ~55-56 |

| CH₂ | ~45 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in the 1D ¹H and ¹³C NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the signals of protons with the carbons to which they are directly attached. columbia.eduustc.edu.cn For this compound, an HSQC spectrum would show a cross-peak connecting the aldehydic proton signal (~9.7 ppm) to the aldehydic carbon signal (~200 ppm). Similarly, it would link the methylene protons (~3.6 ppm) to the methylene carbon (~45 ppm), and each aromatic proton to its corresponding aromatic carbon. columbia.edu The methoxy protons would also show correlations to the methoxy carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns. iaea.org

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to assess the purity of a sample and to identify its components. In the analysis of this compound, the gas chromatograph separates the target compound from any impurities, and the retention time serves as an initial identifier.

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (180.20 g/mol ). nih.gov Common fragmentation patterns for this type of molecule would involve the loss of the formyl group (-CHO) or cleavage of the bond between the methylene group and the aromatic ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with very high precision. iaph.es This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂O₃. epa.gov The calculated monoisotopic mass for this formula is 180.078644 Da. nih.govepa.gov HRMS analysis would measure the mass of the molecular ion, and if the experimental value matches the calculated value to within a few parts per million (ppm), it provides strong evidence for the assigned elemental composition. iaph.es

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of an aldehyde group is typically confirmed by a strong C=O stretching vibration and C-H stretching vibrations of the aldehyde proton. The dimethoxy-substituted aromatic ring also gives rise to distinct signals.

While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected vibrational frequencies can be predicted based on the known absorptions of its constituent functional groups: the aldehyde and the 2,5-dimethoxy-substituted phenyl ring.

Key Functional Groups and Expected IR Absorptions:

Aldehyde Group (–CHO):

C=O Stretch: A strong and sharp absorption peak is expected in the region of 1740-1720 cm⁻¹. This is one of the most characteristic bands in the IR spectrum of an aldehyde.

Aldehydic C-H Stretch: Two weak to medium bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both bands is a strong indicator of an aldehyde group.

Aromatic Ring (Phenyl):

C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the benzene (B151609) ring.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to sharp bands above 3000 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the position of strong absorption bands in the 900-675 cm⁻¹ region.

Methoxy Groups (–OCH₃):

C-O Stretch: A strong, characteristic band is expected in the range of 1275-1200 cm⁻¹ for the aryl-alkyl ether linkage.

CH₃ Bending: Symmetrical and asymmetrical bending vibrations of the methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The following table summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740-1720 | Strong |

| Aldehyde | C-H Stretch (Fermi doublet) | ~2850 and ~2750 | Weak to Medium |

| Aromatic Ring | C-H Stretch | >3000 | Weak to Sharp |

| Aromatic Ring | C=C Stretch | 1600-1450 | Variable |

| Ether (Aryl-Alkyl) | C-O Stretch | 1275-1200 | Strong |

| Methyl (from Methoxy) | C-H Bend | ~1450 and ~1375 | Medium |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenethylamine (B48288) derivatives and related compounds. It is employed for determining the purity of a sample and for separating complex mixtures, including enantiomers. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of compounds like this compound. nih.gov In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

The purity of a sample is determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram shows peaks corresponding to the target compound and any impurities. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity. Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a clear separation of the target analyte from any byproducts or degradation products. nih.govnih.gov For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed to create a stable hydrazone derivative that is easily detectable by UV-Vis detectors, enhancing the sensitivity and accuracy of the analysis. nih.govnih.gov

Many derivatives of this compound, particularly the corresponding amines (phenethylamines), are chiral. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. mdpi.comsigmaaldrich.com Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP). nih.govunife.it

CSPs are typically based on chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), proteins, or macrocyclic glycopeptides, which are immobilized onto a silica (B1680970) support. jiangnan.edu.cnnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. sigmaaldrich.com

For example, in the separation of related 2,5-dimethoxyphenylpiperidines, a derivative of this compound, a Phenomenex Lux Amylose-2 column was used. nih.gov The mobile phase consisted of a mixture of heptane (B126788) and ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.gov The separation is monitored using a UV detector at wavelengths where the aromatic ring absorbs, such as 205, 210, 254, and 280 nm. nih.gov The resolution factor (Rs) is a critical parameter, with a value of 1.5 or greater indicating a complete or baseline separation of the two enantiomers. nih.gov

The following table outlines a typical setup for the chiral HPLC separation of a racemic mixture of a this compound derivative.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Phenomenex Lux Amylose-2) | nih.gov |

| Mobile Phase | Heptane/Ethanol with 0.1% Diethylamine (v/v) | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 - 10.0 mL/min (analytical vs. preparative) | nih.gov |

| Detection | UV at 210, 254, 280 nm | nih.gov |

Computational Chemistry and Modeling Studies of 2,5 Dimethoxyphenyl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Resolution of Discrepancies between Computational and Experimental Data (e.g., QM/MM Simulations for Solvent Effects)

Discrepancies can often arise between computational data, typically calculated for a molecule in a vacuum, and experimental data, which is often measured in a solvent. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool to bridge this gap. In a QM/MM approach, the part of the system where the key electronic events occur (in this case, the (2,5-Dimethoxyphenyl)acetaldehyde molecule) is treated with a high-level QM method, while the surrounding environment (the solvent molecules) is treated with a more computationally efficient MM force field.

This method allows for the explicit consideration of solvent effects, such as hydrogen bonding and dielectric screening, on the properties of the solute. For this compound, QM/MM simulations could be used to refine the calculated spectroscopic properties (e.g., UV-Vis, NMR spectra) or to study reaction mechanisms in solution, leading to a better agreement with experimental observations. The application of QM/MM methods can be crucial in understanding how the solvent environment modulates the conformation and reactivity of the aldehyde group and the methoxy (B1213986) substituents.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecules over time, allowing for the study of conformational changes and interactions with other molecules or surfaces.

Prediction of Chemical Properties and Reactivity

Computational modeling has emerged as a powerful method for predicting the chemical characteristics and reactivity of molecules without the need for extensive laboratory experimentation. By employing theoretical models, scientists can gain insights into the electronic structure and potential chemical transformations of a compound.

Frontier Molecular Orbital Analysis (EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals, denoted as EHOMO and ELUMO respectively, and the energy gap between them are crucial indicators of a molecule's reactivity, kinetic stability, and electronic properties.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile. A lower ELUMO value indicates a greater capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap, on the other hand, suggests high kinetic stability and lower reactivity.

Applications of 2,5 Dimethoxyphenyl Acetaldehyde in Advanced Chemical Research

Organic Synthesis Intermediate

The reactivity of the aldehyde and the electron-donating nature of the methoxy (B1213986) groups on the aromatic ring make (2,5-Dimethoxyphenyl)acetaldehyde a key intermediate in the synthesis of more complex molecules.

This compound serves as a fundamental component for constructing intricate molecular architectures. Its aldehyde group is highly susceptible to nucleophilic addition and oxidation reactions, while the methoxy groups influence the electronic properties and reactivity of the benzene (B151609) ring. This allows for a range of chemical transformations, including oxidation to form the corresponding carboxylic acids and reduction to yield alcohols.

One notable example of its application is in the synthesis of 2-methyl-3-hydroxy-4-(2,5-dimethoxyphenyl)but-1-ene. In this multi-step synthesis, this compound is first derived from 2,5-dimethoxyacetophenone. The aldehyde then undergoes a Grignard reaction with isopropenylmagnesium bromide to yield the target carbinol. This demonstrates its utility in creating complex structures with specific stereochemistry and functional groups.

The compound's versatility is further highlighted by its typical synthesis route, which starts from 1,4-dimethoxybenzene (B90301). This precursor undergoes formylation, cyanation, and subsequent hydrolysis to produce this compound, showcasing the step-wise construction of this valuable building block.

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, this compound and its derivatives are instrumental in the development of new therapeutic agents.

The compound is a crucial starting material for a variety of pharmaceutical compounds. Its structural motif is found in numerous bioactive molecules, and its reactive nature allows for its incorporation into larger, more complex drug candidates. For instance, it is a precursor to 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate. google.com The synthesis of this amine often involves the conversion of the related 2,5-dimethoxybenzaldehyde (B135726) to a beta-nitrostyrene, followed by reduction. google.com

A patented method highlights the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride, a potential pharmaceutical agent, starting from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. This process involves several steps, including acylation and reduction, to yield the final product.

The 2,5-dimethoxybenzyl moiety, derivable from this compound, is a key structural component in a class of potent antitumor agents known as dihydrofolate reductase (DHFR) inhibitors. These inhibitors function by blocking the enzyme DHFR, which is essential for the synthesis of DNA, RNA, and certain amino acids, thereby leading to "thymineless death" in rapidly dividing cancer cells. researchgate.netreddit.com

A prominent example is Piritrexim (BW301U), a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. chemicalbook.com The synthesis of Piritrexim and its analogues often involves the use of a 2,5-dimethoxybenzyl group. chemicalbook.comCurrent time information in Bangalore, IN. Research has shown that compounds bearing the 2,5-dimethoxyphenyl substitution can be potent inhibitors of DHFR. researchgate.net

Beyond antitumor agents, this compound and its precursors are involved in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). The 2,5-dimethylphenyl scaffold, a related structure, has been used to develop antifungal and antibacterial agents, such as linezolid. nih.gov

A Chinese patent details a method for preparing 2,5-dimethoxyphenylacetic acid, a direct oxidation product of the aldehyde, which is a key intermediate in pharmaceutical synthesis. The patented method, starting from 1,4-dimethoxybenzene, offers a higher yield compared to traditional methods. chemfish.co.jp This underscores the industrial importance of this structural class in API production.

The following table summarizes the key reactions and products derived from this compound in pharmaceutical synthesis:

| Starting Material | Reagent/Condition | Product | Application |

| This compound | Oxidation | 2,5-Dimethoxyphenylacetic acid | Pharmaceutical Intermediate |

| This compound | Reduction | 2-(2,5-Dimethoxyphenyl)ethanol | Synthesis Intermediate |

| This compound | Grignard Reaction (with isopropenylmagnesium bromide) | 2-Methyl-3-hydroxy-4-(2,5-dimethoxyphenyl)but-1-ene | Complex Molecule Synthesis |

| 2,5-Dimethoxybenzaldehyde (related precursor) | Nitroethane, Ethylenediamine (B42938) | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | Precursor to amines |

Materials Science

While the primary applications of this compound are in organic synthesis and pharmaceuticals, it also finds use as a precursor in the field of materials science.

One of the documented industrial applications of this compound is in the production of dyes. The chemical structure of this compound, with its aromatic ring and functional groups, contributes to the development of color in dye molecules. Although specific examples of dyes synthesized directly from this aldehyde are not extensively detailed in the available literature, its role as a precursor is acknowledged.

Precursor in Dye Manufacturing

The chemical structure of this compound is instrumental in the development of certain dyes. Its aromatic ring and functional groups can be chemically modified to create chromophores, the parts of a molecule responsible for its color. While specific, large-scale industrial dyes derived directly from this compound are not widely documented in mainstream literature, its role as a precursor is noted. The synthesis of dyes often involves coupling reactions where a diazonium salt is reacted with a coupling component. Aromatic aldehydes and their derivatives can participate in or be precursors to compounds used in such syntheses. For instance, the synthesis of certain azo dyes, a major class of synthetic colorants, involves the reaction of diazotized aromatic amines with various coupling components. asianpubs.orgresearchgate.net The structural framework of this compound makes it a candidate for modification into such coupling components or related precursors.

Research into reactive dyes, which form covalent bonds with fibers like cotton, has explored various aromatic amines and coupling components to achieve dyes with high fastness properties. google.com For example, derivatives of 1-amino-2,5-dimethoxy-4-β-sulfatoethylsulfone have been used to create yellow dyes with excellent fastness to light and other elements. google.com While not a direct application of the acetaldehyde (B116499), this illustrates how the 2,5-dimethoxy-substituted phenyl ring is a valuable moiety in dye chemistry.

Table 1: Potential Reactions for Dye Intermediate Synthesis

| Reaction Type | Reagents | Product Type | Relevance to Dye Synthesis |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acids (e.g., 2,5-dimethoxybenzoic acid) | Carboxylic acid groups can act as anchoring points or modify solubility of a dye molecule. |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols (e.g., 2,5-dimethoxyphenylethanol) | Alcohols can be converted into other functional groups, such as amines, which are crucial for diazotization reactions. |

Component in the Production of Industrial Chemicals

Beyond dyes, this compound serves as an intermediate in the synthesis of various organic chemicals. Its aldehyde group is reactive and can undergo transformations like oxidation to form carboxylic acids and reduction to form alcohols. The presence of two methoxy groups on the benzene ring influences its reactivity and makes it a useful starting material for more complex molecules.

The broader category of aromatic aldehydes is crucial in industrial chemistry. For example, 2,5-dimethoxybenzaldehyde, a closely related compound, is used as a building block for specialty polymers, agrochemicals, and other fine chemicals. bloomtechz.com This highlights the industrial potential of the 2,5-dimethoxyphenyl scaffold. The acetaldehyde derivative can be used to build more complex carbon skeletons through reactions like aldol (B89426) condensations, which are fundamental in organic synthesis. beilstein-journals.org

Research has also shown that related dimethoxy compounds, such as 2,5-dimethoxy-1,4-benzenediol, are produced by certain fungi and may play a role in biochemical processes like acting as electron transport carriers. nih.gov This suggests a broader significance of this class of compounds in both industrial and natural chemical systems.

Fragrance Industry Research

Aldehydes are a cornerstone of the fragrance industry, prized for their potency and diverse scent profiles, which can range from fruity and green to floral and waxy. mdpi.com

Use in the Creation of Scented Compounds

While this compound itself is not commonly listed as a primary fragrance ingredient, its structural motifs are relevant to fragrance research. Phenylacetaldehyde and its derivatives are a class of fragrance compounds. nih.gov The creation of novel scent molecules often involves the synthesis of acetals from aldehydes to produce compounds with specific odor characteristics and stability. semanticscholar.org

The fragrance industry actively researches new aldehyde structures to create unique and high-impact scents, particularly for important accords like Muguet (Lily of the Valley). google.com Research often focuses on modifying existing aldehyde structures to enhance their olfactory properties. For example, derivatives of 2-methyl-3-phenyl-propanal are synthesized and evaluated for their perfumery applications. semanticscholar.org The synthesis of fragrance compounds often involves aldol condensations, similar to the reactions used in other areas of industrial chemistry, to create molecules with specific floral or other desired notes. beilstein-journals.org The structural class of this compound makes it a potential candidate for research and development in the creation of new synthetic aromatic chemicals for the fragrance industry.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethoxybenzoic acid |

| 2,5-dimethoxyphenylethanol |

| 1-amino-2,5-dimethoxy-4-β-sulfatoethylsulfone |

| 2,5-dimethoxybenzaldehyde |

| 2,5-dimethoxy-1,4-benzenediol |

| Phenylacetaldehyde |

Biochemical and Metabolic Studies Involving 2,5 Dimethoxyphenyl Acetaldehyde

Enzyme-Catalyzed Reactions

Enzymes are central to the metabolic fate of (2,5-Dimethoxyphenyl)acetaldehyde, catalyzing its formation and subsequent conversion into other metabolites.